PF-04447943

Vue d'ensemble

Description

PF-04447943 est un inhibiteur puissant et sélectif de la phosphodiestérase 9A, une enzyme qui hydrolyse spécifiquement le monophosphate de guanosine cyclique. Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles cognitifs tels que la maladie d'Alzheimer et la drépanocytose .

Applications De Recherche Scientifique

PF-04447943 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of phosphodiesterase 9A in various biochemical pathways.

Biology: Investigated for its effects on cellular signaling and gene expression.

Medicine: Explored as a potential therapeutic agent for cognitive disorders, sickle cell disease, and inflammatory bowel disease.

Industry: Utilized in the development of new drugs and therapeutic strategies .

Mécanisme D'action

Target of Action

PF-04447943 is a potent inhibitor of human recombinant Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that has the highest affinity towards cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in various physiological processes .

Mode of Action

This compound selectively inhibits PDE9A, preventing it from breaking down cGMP . This leads to an increase in cGMP levels, which can have various downstream effects depending on the cellular context .

Biochemical Pathways

The inhibition of PDE9A by this compound affects several biochemical pathways. For instance, in a model of ulcerative colitis, this compound was found to suppress oxidative stress, inflammation, and inflammasome activation. It also upregulated nuclear factor erythroid 2-related factor 2 (Nrf-2) and its downstream proteins via extracellular signal-regulated kinase (ERK) phosphorylation . Furthermore, it was observed to reverse the imbalance of regulatory T cells (Treg) and T helper 17 cells (Th17) induced by the disease model, possibly by regulating dendritic cells and Treg developmental process .

Result of Action

The action of this compound leads to various molecular and cellular effects. In the context of ulcerative colitis, this compound treatment led to a reduction in inflammation and oxidative stress. It also led to an increase in the anti-inflammatory cytokine, IL-10 . In addition, it was found to reduce the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates .

Analyse Biochimique

Biochemical Properties

PF-04447943 has a high affinity for cGMP, a cyclic nucleotide that acts as a second messenger in various biological processes . It selectively inhibits PDE9A, an enzyme that degrades cGMP, thereby increasing the levels of cGMP . This interaction with PDE9A is crucial for the biochemical activity of this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, in a dextran sulfate sodium (DSS)-induced colitis model in mice, this compound was found to suppress inflammation and oxidative stress . It also regulated T-cell polarization, reversing the imbalance of regulatory T cells (Treg) and T helper 17 cells (Th17) induced by DSS treatment .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PDE9A and inhibiting its activity . This leads to an increase in cGMP levels, which can then exert various effects at the molecular level. For example, in the DSS-induced colitis model, this compound was found to suppress NF-κB, STAT3, and inflammasome activation, and activate the Nrf2 pathway .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. In the DSS-induced colitis model, this compound was found to attenuate the oxidative stress and inflammation in a dose-dependent manner

Dosage Effects in Animal Models

The effects of this compound have been studied at different dosages in animal models. In the DSS-induced colitis model, this compound was found to attenuate the effects of DSS in a dose-dependent manner

Metabolic Pathways

As a PDE9A inhibitor, it is likely to be involved in the cGMP signaling pathway

Analyse Des Réactions Chimiques

PF-04447943 subit diverses réactions chimiques, notamment :

Réduction : Cette réaction implique l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que les halogènes ou les nucléophiles.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle de la phosphodiestérase 9A dans diverses voies biochimiques.

Biologie : Investigué pour ses effets sur la signalisation cellulaire et l'expression des gènes.

Médecine : Exploré comme agent thérapeutique potentiel pour les troubles cognitifs, la drépanocytose et les maladies inflammatoires de l'intestin.

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la phosphodiestérase 9A, ce qui entraîne une augmentation des niveaux de monophosphate de guanosine cyclique. Cette élévation des niveaux de monophosphate de guanosine cyclique module diverses voies de signalisation, notamment les voies du facteur nucléaire kappa B, du transducteur de signal et de l'activateur de la transcription 3, et du facteur 2 apparenté au facteur érythroïde 2 du facteur nucléaire. Ces voies sont impliquées dans la régulation de l'inflammation, du stress oxydatif et de la prolifération cellulaire .

Comparaison Avec Des Composés Similaires

PF-04447943 est unique par sa grande sélectivité et sa puissance en tant qu'inhibiteur de la phosphodiestérase 9A. Les composés similaires comprennent :

BI-409306 : Un autre inhibiteur de la phosphodiestérase 9A avec un potentiel thérapeutique similaire.

3r : Un inhibiteur puissant de la phosphodiestérase 9A avec une CI50 de 0,6 nanomolaire, montrant une promesse comme agent hypoglycémiant

This compound se distingue par ses recherches et ses essais cliniques approfondis, en particulier dans les troubles cognitifs et la drépanocytose .

Méthodes De Préparation

La synthèse du PF-04447943 implique un processus en plusieurs étapes qui comprend la formation d'un noyau de pyrazolo[3,4-d]pyrimidinone. La voie de synthèse commence généralement par la préparation d'intermédiaires clés, suivie d'une cyclisation et de modifications de groupes fonctionnels. Les méthodes de production industrielle visent à optimiser les conditions de réaction afin d'obtenir des rendements et une pureté élevés. Les détails spécifiques sur les voies de synthèse et les conditions de réaction sont propriétaires et ne sont pas facilement disponibles dans la littérature publique .

Activité Biologique

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), which plays a significant role in the modulation of cyclic guanosine monophosphate (cGMP) levels in various biological systems. This compound has been investigated for its therapeutic potential in several conditions, including cognitive disorders, sickle cell disease (SCD), and inflammatory bowel disease (IBD). This article reviews the biological activity of this compound based on recent studies, highlighting its pharmacodynamics, clinical trials, and mechanisms of action.

This compound selectively inhibits PDE9A, leading to increased levels of cGMP. This elevation in cGMP is associated with enhanced synaptic plasticity and improved cognitive function. The compound has demonstrated efficacy in preclinical models, particularly in enhancing memory and cognitive performance in rodent models of neurodegenerative diseases .

Key Mechanisms:

- Inhibition of PDE9A : this compound has an IC50 value of approximately 12 nM, indicating its potency in inhibiting PDE9A activity .

- Increase in cGMP Levels : The inhibition leads to elevated cGMP levels in the brain and cerebrospinal fluid, which is crucial for synaptic signaling and neuroprotection .

- Modulation of Inflammatory Responses : In models of IBD, this compound has been shown to reduce inflammation by regulating key signaling pathways such as NF-kB and STAT3, thus mitigating oxidative stress and inflammatory responses .

Sickle Cell Disease

A phase Ib study investigated the safety and efficacy of this compound in patients with stable SCD. Participants received either 5 mg or 25 mg doses twice daily for 29 days. Results indicated that this compound was well tolerated, with no serious adverse events reported. Notably, the 25 mg dose significantly reduced circulating monocyte-platelet aggregates and soluble E-selectin levels, suggesting a beneficial effect on vaso-occlusive pathways associated with SCD .

| Parameter | Baseline | Day 29 (5 mg) | Day 29 (25 mg) |

|---|---|---|---|

| Monocyte-Platelet Aggregates | High | No significant change | Significant reduction |

| Soluble E-selectin | Elevated | No significant change | Significant reduction |

Alzheimer's Disease

In a phase II trial involving patients with mild to moderate Alzheimer's disease, this compound was administered at a dose of 25 mg twice daily for 12 weeks. While the treatment was well tolerated, it did not result in statistically significant improvements in cognitive function compared to placebo. The results indicated similar completion rates between groups but highlighted gastrointestinal side effects more prevalent in the PF group .

| Outcome Measure | This compound (n=91) | Placebo (n=100) |

|---|---|---|

| ADAS-cog Change | -1.91 (0.54) | -1.60 (0.50) |

| NPI Change | -2.86 (0.72) | -2.70 (0.67) |

| Serious Adverse Events | Similar rates | Similar rates |

Inflammatory Bowel Disease

Recent research evaluated this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice. The compound exhibited protective effects against colitis by suppressing oxidative stress and inflammation markers while modulating Treg/Th17 cell balance and related signaling pathways .

Pharmacokinetics

This compound shows favorable pharmacokinetic properties:

Propriétés

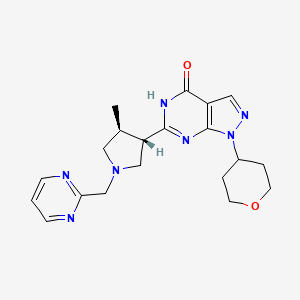

IUPAC Name |

6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28)/t13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXUVYOOUMLUTQ-CZUORRHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025596 | |

| Record name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082744-20-4 | |

| Record name | PF-04447943 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082744204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04447943 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04447943 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N969W8Y4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.